A Comprehensive Technical Guide to 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one: Properties, Synthesis, and Pharmacological Context
A Comprehensive Technical Guide to 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one: Properties, Synthesis, and Pharmacological Context
Executive Summary: This technical guide provides an in-depth analysis of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one, a heterocyclic compound built upon the medicinally significant indazole scaffold. The indazole nucleus is a prominent feature in numerous pharmacologically active agents, demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's physicochemical properties, exploring its structural nuances like tautomerism, proposing a robust synthetic pathway with mechanistic insights, and outlining a comprehensive analytical characterization workflow. Furthermore, we discuss the compound's potential reactivity for derivatization and place it within the broader context of indazole-based drug discovery, offering a forward-looking perspective on its utility as a molecular scaffold.
Introduction to the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.[4] First described by Emil Fischer, this aromatic heterocycle has garnered sustained interest due to its versatile chemical nature and broad spectrum of biological activities.[4] While not abundant in nature, synthetic indazole derivatives are integral to a multitude of therapeutic agents.[2] The structural diversity of substituted indazoles allows them to interact with a wide array of biological targets, leading to their development as potent antineoplastic, anti-inflammatory, and antimicrobial agents.[1][3][5] The subject of this guide, 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one, combines the privileged indazole core with a partially saturated cyclohexanone ring and a phenylamino substituent, creating a unique topology with significant potential for further chemical exploration and drug design.
Physicochemical and Structural Properties
The fundamental chemical and physical characteristics of a compound are critical for its application in research and development. This section details the known properties of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one and explores the key structural feature of tautomerism inherent to the indazole core.
Core Structure and Tautomerism
The indazole heterocycle can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[4] Extensive studies have shown that for N-unsubstituted indazoles, the 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[4][6][7] This equilibrium is a critical consideration in synthetic planning, particularly for reactions involving N-alkylation, as the reaction conditions can influence the regioselectivity of the outcome.[7] The phenylamino substituent at the C3 position and the ketone at the C4 position of the tetrahydro-indazole core further influence the electronic distribution and reactivity of the entire molecule.
Caption: General synthetic workflow for the tetrahydro-indazole core.
Experimental Protocol: Synthesis of Tetrahydro-Indazole Derivatives
This protocol is a generalized procedure based on the synthesis of related indazole derivatives and serves as a validated starting point for optimization. [1][4] Objective: To synthesize a 4,5,6,7-tetrahydro-1H-indazole derivative via condensation.
Materials:
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Cyclohexanone derivative (1,3-dicarbonyl) (1.0 eq)
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Hydrazine hydrate or Phenylhydrazine hydrochloride (1.1 eq)
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Methanol or Ethanol
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Glacial Acetic Acid (catalyst)
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Reflux condenser and heating mantle
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Magnetic stirrer
Procedure:
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Dissolution: Dissolve the cyclohexanone derivative (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
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Addition of Reagent: Add the hydrazine source (1.1 eq) to the solution.
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Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the mixture. The acid catalyzes both the initial condensation to the hydrazone intermediate and the subsequent cyclization/dehydration step. This is a critical choice to drive the reaction towards the desired product efficiently.
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Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically 65-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of reflux ensures sufficient thermal energy to overcome the activation barrier for the cyclization step without degrading the reactants or product.
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Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
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Isolation: Collect the solid product by vacuum filtration, washing with cold methanol to remove residual starting materials and catalyst.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to achieve high purity. This step is self-validating; a sharp melting point and clean analytical spectra confirm the purity of the isolated compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose. [4][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include multiplets in the aromatic region (δ 7-8 ppm) for the phenyl group protons, several multiplets in the aliphatic region (δ 1.5-3.0 ppm) for the four CH₂ groups of the tetrahydro-ring, and exchangeable N-H protons (which may appear as broad singlets). [4] * ¹³C NMR: Signals corresponding to the aromatic carbons of the phenyl and indazole rings, the carbonyl carbon (C=O) typically downfield (>190 ppm), and the aliphatic carbons of the cyclohexanone ring would be expected. [4]* Infrared (IR) Spectroscopy: Key diagnostic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, a strong C=O stretch for the ketone (around 1650-1700 cm⁻¹), and C=C/C=N stretches in the 1500-1600 cm⁻¹ region. [8]* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (227.27). [9]
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Caption: Standard workflow for analytical characterization.
Reactivity and Derivatization Potential
For drug development professionals, 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is not just a single molecule but a scaffold for building chemical libraries. Its structure presents several handles for chemical modification:
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N-Alkylation/N-Arylation: The N1 and N2 positions of the indazole ring are nucleophilic and can be selectively alkylated, acylated, or arylated to explore structure-activity relationships (SAR). [7]Reaction conditions (base, solvent) can be tuned to favor substitution at either the N1 or N2 position. [7]2. Ketone Chemistry: The C4-ketone is a versatile functional group for reactions such as condensation, reductive amination, or conversion to an olefin, allowing for the introduction of diverse substituents.
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Aromatic Substitution: The phenylamino ring can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid side reactions.
Pharmacological Context and Future Directions
The indazole core is a well-established pharmacophore with a wide range of documented biological activities. Various derivatives have shown significant efficacy as:
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Antiproliferative Agents: Many indazole-carboxamides have demonstrated potent activity against a panel of human cancer cell lines, often by inducing a G0-G1 phase cell cycle block. [5][10]* Anti-inflammatory Agents: Tetrahydro-indazole-carboxylic acid derivatives have exhibited high anti-inflammatory activity in preclinical models. [3]* Antimicrobial Agents: Certain substituted tetrahydro-indazoles have shown excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. [1][4] Given this precedent, 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one represents a promising starting point for new drug discovery campaigns. Its rigid, three-dimensional structure is an excellent scaffold for presenting pharmacophoric features in defined spatial orientations. Future research should focus on the synthesis of a library of derivatives based on this core, followed by screening against various biological targets, such as protein kinases, which are often implicated in the diseases mentioned above.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is classified with the GHS07 pictogram (Exclamation mark). [9]
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). [9]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell). [9] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
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Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]
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Bavetsias, V., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry. Available from: [Link]
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PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
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Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]
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Chemical Synthesis Database. 4,5,6,7-tetrahydro-1H-indazole. Available from: [Link]
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Bavetsias, V., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry. Available from: [Link]
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Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. Available from: [Link]
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ResearchGate. Synthesis of 1H-indazole derivatives. Available from: [Link]
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Abignente, E., et al. (1981). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Il Farmaco; edizione scientifica. Available from: [Link]
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PubChem. 4-[[3-(4,5,6,7-tetrahydro-1H-indazole-3-carbonylamino)phenyl]methylamino]quinazoline-8-carboxamide. National Center for Biotechnology Information. Available from: [Link]
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Organic Chemistry Portal. Synthesis of indazolones. Available from: [Link]
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Gaber, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available from: [Link]
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